molecular formula C12H13F3O2 B13147465 3,3,3-Trifluoropropyl3-phenylpropanoate

3,3,3-Trifluoropropyl3-phenylpropanoate

Cat. No.: B13147465
M. Wt: 246.22 g/mol
InChI Key: KSSBBLWYQWDWAL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl 3-phenylpropanoate is an organic compound characterized by the presence of both trifluoropropyl and phenylpropanoate groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate typically involves the esterification of 3,3,3-trifluoropropanol with 3-phenylpropanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 3,3,3-Trifluoropropyl 3-phenylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: 3,3,3-Trifluoropropyl 3-phenylpropanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding 3,3,3-trifluoropropyl 3-phenylpropanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: 3,3,3-Trifluoropropionic acid and 3-phenylpropanoic acid.

    Reduction: 3,3,3-Trifluoropropyl 3-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoropropyl 3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoropropyl groups into target molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoropropyl 3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenylpropanoate moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

    3,3,3-Trifluoropropyl acetate: Similar in structure but lacks the phenyl group, resulting in different chemical and biological properties.

    3-Phenylpropanoic acid: Shares the phenylpropanoate moiety but lacks the trifluoropropyl group, leading to distinct reactivity and applications.

    3,3,3-Trifluoropropyl methacrylate: Contains the trifluoropropyl group but has a methacrylate ester instead of a phenylpropanoate ester.

Uniqueness: 3,3,3-Trifluoropropyl 3-phenylpropanoate is unique due to the combination of trifluoropropyl and phenylpropanoate groups, which impart distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

3,3,3-trifluoropropyl 3-phenylpropanoate

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)8-9-17-11(16)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

KSSBBLWYQWDWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCCC(F)(F)F

Origin of Product

United States

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